1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)
Description
The compound 1,1'-[ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) features a central ethane-1,2-diyl spacer connecting two piperidine rings, each substituted with a 3-phenylprop-2-en-1-one (chalcone) moiety. This structure combines rigidity from the piperidine rings with conjugation from the enone groups, making it a candidate for applications in medicinal chemistry and materials science. Its molecular weight and exact mass (e.g., M+Na⁺ = 669.2413 ) are critical for analytical characterization.
Properties
CAS No. |
143166-92-1 |
|---|---|
Molecular Formula |
C30H36N2O2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-phenyl-1-[4-[2-[1-(3-phenylprop-2-enoyl)piperidin-4-yl]ethyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H36N2O2/c33-29(15-13-25-7-3-1-4-8-25)31-21-17-27(18-22-31)11-12-28-19-23-32(24-20-28)30(34)16-14-26-9-5-2-6-10-26/h1-10,13-16,27-28H,11-12,17-24H2 |
InChI Key |
HOVZNPORLABGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) typically involves the reaction of piperidine derivatives with phenylprop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) involves its interaction with specific molecular targets. The piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenylprop-2-en-1-one groups may interact with enzymes or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethane-1,2-diyl Linkers
(a) BRD4691
- Structure: Contains ethane-1,2-diylbis(oxy) linkers, acryloyl groups, and dihydropyridinone rings.
- Key Differences: Replaces piperidine with dihydropyridinone and introduces methoxy-substituted aryl groups.
- Impact : Enhanced solubility and cellular activity in assays due to polar oxygen atoms and extended conjugation .
(b) Piperidinium Gemini Surfactants (Compounds 6a,b)
- Structure : Ethane-1,2-diylbis(oxy) linkers with piperidinium head groups and alkoxy-hydroxypropyl chains.
- Key Differences : Charged quaternary ammonium centers vs. neutral chalcone moieties.
- Impact : Lower critical micelle concentration (CMC) values (e.g., 0.12 mM for C₁₂ chains) due to hydrophobic/hydrophilic balance, enabling antimicrobial applications .
(c) Indole-Thiol Derivatives (e.g., Compound 6a)
- Structure : Ethane-1,2-diylbis(sulfanediyl) linkers with indole and carboxylic acid groups.
- Key Differences : Sulfur atoms enhance metal-binding capacity; indole groups enable fluorescence.
Functional Group Variations
(a) Schiff Base Ligands (e.g., L in )
- Structure : Ethane-1,2-diamine linkers with pyrazole and azo groups.
- Key Differences: Chelating nitrogen donors form octahedral metal complexes (Co²⁺, Ni²⁺).
- Impact : Antimicrobial activity against E. coli and S. aureus due to metal coordination .
(b) Triazole Derivatives (e.g., Compound 150)
Key Structural Insights
- Linker Effects : Ethane-1,2-diyl spacers provide flexibility, but substitutions (O, S, NH) alter electronic properties. Sulfur enhances metal binding, while oxygen improves hydrophilicity.
- Heterocyclic Moieties: Piperidine rings confer rigidity, whereas pyridinones or triazoles introduce hydrogen-bonding or catalytic sites.
- Biological Relevance : Charged surfactants excel in membrane disruption, while neutral chalcones may target intracellular enzymes.
Biological Activity
The compound 1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one) (commonly referred to as "compound X") is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antiviral, antibacterial, and anticancer properties.
Chemical Structure
The chemical structure of compound X can be represented as follows:
This structure features a piperidine backbone with two phenylpropene moieties, which may contribute to its biological effects.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against various viruses, including HIV and HSV-1. A study found that certain piperazine derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, suggesting a potential avenue for exploring the antiviral capabilities of compound X .
Antibacterial Activity
The antibacterial properties of piperidine derivatives are well-documented. Compounds structurally related to compound X have been tested against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the phenyl group in the structure is often associated with enhanced antibacterial activity .
Anticancer Activity
Preliminary studies suggest that compounds similar to compound X may exhibit anticancer properties. Research on piperidine derivatives has indicated their potential in inhibiting cancer cell proliferation. For example, certain piperazine derivatives were evaluated for their cytotoxicity against various cancer cell lines, showing promising results .
Case Study 1: Antiviral Screening
A study synthesized a series of 3-phenylpiperidine derivatives and tested them for antiviral activity against HIV-1. Among these derivatives, certain compounds exhibited significant antiviral effects with IC50 values in the micromolar range. This suggests that modifications in the piperidine structure can lead to enhanced antiviral properties .
Case Study 2: Antibacterial Evaluation
In another study focusing on antibacterial activity, several piperazine derivatives were screened against common bacterial strains. The results indicated that some compounds effectively inhibited bacterial growth at low concentrations, highlighting the potential application of compound X in treating bacterial infections .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
